(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane
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Overview
Description
(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10FIOS It is characterized by the presence of ethoxy, fluoro, iodo, and methylsulfane groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Ethoxylation: Addition of an ethoxy group to the benzene ring.
Methylsulfane Introduction: Attachment of the methylsulfane group.
Each step requires specific reagents and conditions, such as:
Halogenation: Iodine (I2) and a suitable catalyst.
Fluorination: Fluorine gas (F2) or a fluorinating agent.
Ethoxylation: Ethanol (C2H5OH) and an acid catalyst.
Methylsulfane Introduction: Methylthiol (CH3SH) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the iodo group to a hydrogen atom.
Substitution: Replacement of the ethoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-6-iodophenyl)(methyl)sulfane
- (3-Ethoxy-6-fluoro-2-iodophenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10FIOS |
---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10FIOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
XJGDSIPVGWDICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)SC)F |
Origin of Product |
United States |
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